3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is an intricate chemical compound with a spirocyclic structure. Spirocyclic compounds are notable for their unique three-dimensional geometry, which can impart significant bioactivity. The structure includes a fluorophenyl group, which often enhances biological activity, making this compound of interest in various fields including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione typically involves multi-step reactions starting from readily available precursors. Commonly, the process includes:
Formation of the indole backbone.
Introduction of the thiazolidine ring through cyclization reactions.
Incorporation of the fluorophenyl and methoxyphenyl groups via substitution reactions.
Reaction conditions often involve the use of strong bases or acids, solvents like dichloromethane or ethanol, and temperatures ranging from 0°C to 100°C.
Industrial Production Methods: Industrial synthesis might employ continuous flow reactors for better control and efficiency. Catalysts such as palladium or copper might be used to facilitate coupling reactions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Conditions vary, but generally involve reagents like halides or organometallics under acidic or basic conditions.
Major Products: Depending on the specific reaction, products could include various oxidized forms, reduced derivatives, or substituted analogs.
Scientific Research Applications
Chemistry: Useful as a scaffold in designing novel chemical entities due to its unique spirocyclic structure.
Biology: Could serve as a molecular probe for studying biological processes given its potential bioactivity.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting enzymes or receptors linked to diseases.
Industry: Possible applications in material science for designing new polymers or in agrochemicals for developing new pesticides or herbicides.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the spirocyclic structure may facilitate unique conformational interactions with biological macromolecules.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole
1-(4-Fluorophenyl)-3-phenylurea
Uniqueness: Unlike linear or less complex cyclic compounds, the spirocyclic nature of 3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione offers a more rigid and defined three-dimensional structure. This can result in improved specificity and potency in biological applications, setting it apart in terms of functional diversity and application potential.
This compound stands out due to its complex structure and versatility, making it a fascinating subject for ongoing research across multiple scientific disciplines.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3S/c1-30-19-6-4-5-16(13-19)14-26-21-8-3-2-7-20(21)24(23(26)29)27(22(28)15-31-24)18-11-9-17(25)10-12-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURTPQMTGVGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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